Triple-Parameter Immunomodulation in Adjuvant Arthritis Model: Prinomide vs. Indomethacin, Diclofenac, and Levamisole
In established rat adjuvant disease (AD), prinomide (10 mg/kg/day p.o., days 18–31) simultaneously reduced all three monocyte activation parameters measured—Ia antigen expression, sIL-1 production, and mIL-1 activity—whereas comparator agents exhibited only partial or no effects on these endpoints. Indomethacin (1 mg/kg/day) reduced only sIL-1 production; levamisole (10 mg/kg/day) reduced only Ia expression and mIL-1 activity; and diclofenac (1 mg/kg/day) produced no measurable effect on any of the three parameters, despite being clinically effective in this model [1]. This indicates that prinomide engages a broader immunomodulatory mechanism than either COX-selective NSAIDs (indomethacin, diclofenac) or the immunomodulator levamisole.
| Evidence Dimension | Monocyte activation parameters modulated |
|---|---|
| Target Compound Data | All three parameters (Ia expression, sIL-1, mIL-1) reduced |
| Comparator Or Baseline | Indomethacin: sIL-1 only; Levamisole: Ia and mIL-1 only; Diclofenac: none |
| Quantified Difference | Prinomide affected 3/3 parameters vs. 1/3 for indomethacin, 2/3 for levamisole, and 0/3 for diclofenac |
| Conditions | Rat adjuvant disease model; oral dosing days 18–31 post-induction; prinomide 10 mg/kg/day |
Why This Matters
Broader immunomodulatory activity may translate to distinct disease-modifying potential in rheumatoid arthritis models, justifying compound-specific selection over NSAIDs or levamisole.
- [1] E.J. Schenkelaars, H.N. Singh, R.L. Goldberg, J.R. Doughty, J. Peppard, G. DiPasquale, F. Quagliata. Pharmacological modulation of rat monocytes: In vivo effects on Ia expression and interleukin-1 production. Agents Actions. 1991;32:66-69. View Source
